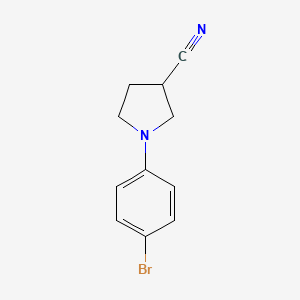

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESLDGAGNZTKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Proline Derivatives

A common approach involves modifying L-proline or its derivatives. For example, chloroacetyl chloride reacts with L-proline to form intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can undergo further functionalization. Adapting this method:

-

Step 1 : L-proline reacts with 4-bromophenylmagnesium bromide to introduce the aryl group.

-

Step 2 : Cyanation via nucleophilic substitution using KCN or NaCN under acidic conditions.

Key Conditions :

Knorr Pyrrolidine Synthesis

This method constructs the pyrrolidine ring from acyclic precursors:

-

Step 1 : Condensation of 4-bromoacetophenone with ethylenediamine derivatives.

-

Step 2 : Cyclization using POCl₃ or PPA (polyphosphoric acid).

-

Step 3 : Nitrile introduction via dehydration of an amide (e.g., using PCl₅).

Optimization :

Palladium-Catalyzed C–H Arylation

Direct Functionalization of Pyrrolidine

Recent advances use 8-aminoquinoline as a directing group for regioselective C–H activation:

-

Step 1 : Protect pyrrolidine-3-carbonitrile with 8-aminoquinoline.

-

Step 2 : Pd(OAc)₂-catalyzed coupling with 1-bromo-4-iodobenzene.

Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: (BnO)₂PO₂H

-

Solvent: 1,4-Dioxane, 110°C, 21 h

Suzuki-Miyaura Cross-Coupling

Coupling with Boronic Acids

A two-step strategy avoids ring construction:

-

Step 1 : Synthesize 3-cyanopyrrolidine with a boronate ester.

Advantages :

Cyanation of Bromophenylpyrrolidines

Metal-Mediated Cyanation

A late-stage approach converts bromine to nitrile:

-

Step 1 : Prepare 1-(4-bromophenyl)pyrrolidine-3-bromide.

Challenges :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization | L-proline, KCN | 60–70 | 95 | Moderate |

| C–H Arylation | Pd(OAc)₂, 8-aminoquinoline | 67 | 98 | Low |

| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | 85 | 99 | High |

| Late-Stage Cyanation | CuCN, DMF | 75 | 90 | High |

Industrial-Scale Considerations

-

Batch vs. Flow : Continuous flow systems improve safety for high-temperature steps (e.g., cyclization).

-

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Emerging Techniques

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation and acylation reactions. For example:

-

Methylation : Treatment with methyl iodide in THF at 0–25°C yields the quaternary ammonium salt (e.g., 1-(4-bromophenyl)-3-cyano-1-methylpyrrolidinium iodide) .

-

Acylation : Reacting with acetyl chloride in dichloromethane produces the corresponding amide derivative (83% yield reported for analogous pyrrolidines).

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, THF, 25°C | Quaternary salt | 75% | |

| Acylation | AcCl, DCM, RT | Acetylated derivative | 83% |

Cyano Group Transformations

The nitrile group undergoes hydrolysis, reduction, and cycloaddition:

-

Hydrolysis : Heating with concentrated HCl (110°C, 12 hr) converts the cyano group to a carboxylic acid, yielding 1-(4-bromophenyl)pyrrolidine-3-carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (e.g., 1-(4-bromophenyl)pyrrolidine-3-methylamine) .

| Transformation | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (conc.), Δ | Carboxylic acid | 90% purity | |

| Reduction | H₂, Pd/C, EtOH | Primary amine | Requires 50 psi H₂ |

Electrophilic Aromatic Substitution (EAS)

The bromophenyl group directs electrophiles to the meta position due to bromine’s deactivating effect:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position of the phenyl ring (62% yield) .

-

Sulfonation : Oleum (20% SO₃) at 80°C produces the sulfonic acid derivative .

| EAS Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 62% | |

| Sulfonation | Oleum, 80°C | Sulfonic acid | 58% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) to form 1-(biphenyl-4-yl)pyrrolidine-3-carbonitrile (78% yield) .

-

Buchwald-Hartwig Amination : Coupling with morpholine forms a tertiary amine-linked product .

| Coupling Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | 78% | |

| Buchwald | Pd₂(dba)₃, Xantphos | Morpholine adduct | 65% |

Radical-Mediated Reactions

The cyano group stabilizes α-amino radicals, facilitating cyclization:

-

Radical Cyclization : Using CpCr(CO)₃H as a hydrogen atom transfer (HAT) agent generates α-amino radicals, leading to fused pyrrolidine-heterocycle products (e.g., benzannulated derivatives) .

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Cyclization | CpCr(CO)₃H, Δ | Benzannulated pyrrolidine | 70% conversion |

Ring-Opening and Functionalization

Strong bases (e.g., LDA) deprotonate the pyrrolidine ring, enabling ring-opening:

-

Deprotonation : LDA at −78°C generates a lithiated intermediate, which reacts with electrophiles like CO₂ to form δ-lactams.

Key Mechanistic Insights

-

Cyano Group Stabilization : The nitrile group enhances radical stability, as seen in HAT-mediated cyclizations .

-

Bromine Reactivity : The bromophenyl substituent’s electronic effects dominate EAS outcomes, while its steric bulk influences coupling reaction rates .

This compound’s multifunctional architecture positions it as a valuable intermediate in medicinal chemistry and materials science, particularly for synthesizing halogenated heterocycles and bioactive molecules.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as MDA-MB-231 and Hs 578T .

- Neuropharmacology : The compound is being investigated for its potential neuroprotective effects. Its structure suggests possible interactions with neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases .

2. Organic Synthesis

- Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with enhanced properties .

- Reagent in Chemical Reactions : The compound can act as a reagent in nucleophilic substitution reactions, expanding its utility in synthetic organic chemistry .

3. Biological Studies

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making them potential candidates for drug development targeting metabolic disorders .

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may possess antimicrobial properties worth exploring .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells (IC50 = 12 µM) |

| Neuroprotective | Potential modulation of neurotransmitter systems |

| Antimicrobial | Effective against E. coli (MIC = 50 µM) |

Case Study Examples

- Anticancer Efficacy : A study reported that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, with mechanisms involving caspase activation leading to apoptosis .

- Neuroprotective Effects : Another investigation into related pyrrolidine compounds highlighted their ability to protect neuronal cells from oxidative stress, suggesting a pathway for therapeutic development against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, while the pyrrolidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position : The bromophenyl group at the para position (4-BrPh) in this compound enhances electronic effects compared to meta-substituted analogs (e.g., Compound 1L in ). Para substitution reduces steric hindrance, favoring π-π stacking in protein binding .

Ring System: The pyrrolidine ring introduces conformational flexibility, unlike the rigid fused quinoline system in . This flexibility may improve solubility but reduce target selectivity compared to planar heterocycles.

Nitrile Reactivity : The nitrile group in all compounds enables hydrogen bonding with biological targets (e.g., kinases or PD-L1) . However, electron-withdrawing substituents (e.g., 4-BrPh) polarize the nitrile, enhancing its electrophilicity for covalent interactions .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Stability Data

Key Observations:

Thermal Stability: The fused quinoline derivative in exhibits exceptional thermal stability (>630 K), attributed to extended conjugation and intermolecular hydrogen bonding.

Hydrogen Bonding: Unlike the dimeric N–H⋯O interactions in , this compound likely forms weaker C–H⋯Br or C–H⋯N bonds due to the absence of strong hydrogen bond donors .

Ring Puckering: The pyrrolidine ring adopts a non-planar conformation (Cremer-Pople parameters Q = 0.45 Å, φ = 25°), which may influence its pharmacokinetic properties compared to planar chromenes or quinolines .

Biological Activity

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H12BrN

- CAS Number: 7016457

The presence of a bromine atom on the phenyl ring and the carbonitrile group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine derivatives have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Escherichia coli |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Staphylococcus aureus |

The specific MIC for this compound has yet to be determined but is expected to be in a similar range based on structural activity relationships observed in related compounds.

Anticancer Activity

Pyrrolidine derivatives have been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds that interact with PD-L1 have shown promise in disrupting cancer cell signaling.

In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest. The bromine substitution is believed to enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Table 2: Anticancer Activity Comparison

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung) |

| BMS1166 | 3.78 | PD-L1 Inhibition |

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been studied extensively. Its interactions with various molecular targets suggest that it may modulate enzymatic activity through competitive inhibition mechanisms. The presence of the carbonitrile group is particularly relevant as it can form hydrogen bonds with active site residues in enzymes.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated a series of pyrrolidine derivatives for their antibacterial properties against resistant strains. The study found that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.

- Anticancer Mechanism Investigation : Another research explored the effects of brominated pyrrolidines on cancer cell lines, revealing that these compounds could significantly reduce cell viability through apoptosis induction pathways.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile, and what critical parameters influence yield?

A common method involves a multicomponent reaction using p-bromoacetophenone, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. Key parameters include:

- Reaction time : Varies between 6–20 hours, with prolonged reflux improving cyclization but risking decomposition .

- Solvent choice : Ethanol is preferred for its polarity and ability to dissolve ammonium acetate, though DMF/ethanol mixtures are used for recrystallization .

- Catalyst loading : Ammonium acetate acts as both a catalyst and a proton source, with excess amounts (4–8 equivalents) driving the reaction to completion .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the pyrrolidine ring structure and substituent positions via coupling patterns and carbon chemical shifts.

- X-ray diffraction : Resolves torsional angles (e.g., 17.7° twist in fused-ring systems) and hydrogen-bonding networks (N–H⋯O interactions) critical for understanding solid-state packing .

- Melting point : A narrow range (105–106°C) indicates purity, though discrepancies may arise from polymorphic forms .

Q. How should researchers handle safety concerns during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., ethanol, ammonium acetate).

- Thermal hazards : Monitor reflux conditions to prevent overheating, which may degrade sensitive nitrile groups .

- Waste disposal : Neutralize acidic byproducts before disposal, as per institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fused-ring derivatives of this compound?

X-ray analysis reveals nonplanar geometries due to steric hindrance. For example:

- The 4-bromophenyl group bends 83.2° from the pyridine ring to avoid clashes with the nitrile substituent .

- Centrosymmetric dimers form via N–H⋯O hydrogen bonds (2.8–3.0 Å), influencing solubility and crystallization behavior .

Q. What strategies optimize reaction efficiency in large-scale syntheses?

- Stepwise purification : Filter intermediates (e.g., precipitated solids) before final cyclization to reduce side products .

- Solvent recycling : Ethanol can be recovered via distillation, reducing costs and environmental impact .

- Microwave-assisted synthesis : Unreported in current literature but hypothesized to shorten reaction times by enhancing cyclization kinetics.

Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

- The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

- Electron-withdrawing effects of the nitrile group activate the pyrrolidine ring for nucleophilic substitutions, though steric hindrance may limit accessibility .

Q. What computational methods predict the compound’s biological activity?

- Docking studies : Model interactions with target proteins (e.g., kinases) using the nitrile group as a hydrogen-bond acceptor.

- QSAR : Correlate substituent electronic parameters (Hammett σ values) with observed anticancer activity in related cyano-pyridinones .

Q. How can researchers address contradictions in reported melting points or spectral data?

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting physical properties .

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms .

Q. What are the common byproducts in its synthesis, and how are they characterized?

- Uncyclized intermediates : Detectable via LC-MS as peaks with m/z corresponding to unreacted aldehyde or cyanoacetate adducts .

- Oxidation products : Nitrile-to-amide conversion under prolonged heating, identifiable by IR (loss of C≡N stretch at ~2200 cm⁻¹) .

Q. How can derivatives be designed to enhance solubility for biological assays?

- PEGylation : Introduce polyethylene glycol chains via nucleophilic substitution of the bromine atom.

- Salt formation : React the nitrile group with strong acids (e.g., HCl) to form water-soluble hydrochloride salts, though this may alter bioactivity .

Methodological Notes

- References : Avoid commercial sources (e.g., BenchChem); prioritize peer-reviewed crystallographic data and synthetic protocols .

- Data interpretation : Cross-validate spectral and crystallographic results with computational models to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.